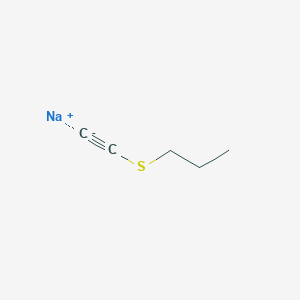

sodium;1-ethynylsulfanylpropane

Description

Contextualization within Modern Organic Synthesis and Organometallic Chemistry Research

Organosulfur compounds are integral to numerous areas of chemical science, from pharmaceuticals to materials science. ias.ac.inresearchgate.net The incorporation of sulfur into organic molecules imparts distinct chemical properties due to sulfur's unique atomic radius, electronegativity, and ability to exist in various oxidation states. researchgate.net When a sulfur atom is directly attached to an alkyne—a hydrocarbon with a carbon-carbon triple bond—the resulting thioalkyne (or alkynyl sulfide) displays a polarized and highly reactive triple bond. organic-chemistry.org This reactivity makes thioalkynes valuable building blocks in organic synthesis. mdpi.com

The specific compound, sodium;1-ethynylsulfanylpropane, represents an ionic species composed of a sodium cation (Na⁺) and a 1-ethynylsulfanylpropan-1-ide anion. This structure combines the functionalities of a thiolate (a sulfur anion) and an acetylide (a carbon anion from a terminal alkyne), making it a subject of interest within the framework of both organosulfur and organometallic chemistry. The study of such compounds contributes to the fundamental understanding of C–S bond formation, a crucial transformation in synthetic chemistry. chemrxiv.orgnih.gov Research in this area explores how the interplay between the sulfur atom and the alkyne influences the molecule's stability, nucleophilicity, and utility in constructing more complex molecular frameworks. organic-chemistry.org

Significance of Sulfur-Containing Alkynes as Synthetic Intermediates and Scaffolds in Academic Pursuits

Sulfur-containing alkynes, or thioalkynes, are exceptionally versatile intermediates in academic and industrial research. Their utility stems from the unique electronic properties conferred by the sulfur atom, which modulates the reactivity of the adjacent triple bond. chemistrysteps.commasterorganicchemistry.com Thioalkynes are recognized as electron-rich internal alkynes that exhibit specific and often high selectivity in a variety of chemical transformations. chemistrysteps.commasterorganicchemistry.com

One of the most significant applications of thioalkynes is in cycloaddition reactions, where they serve as synthons for constructing a wide array of organic cycles. lumenlearning.com These cyclic compounds are foundational to pharmacology, materials science, and agrochemicals. lumenlearning.com Research has demonstrated that thioalkynes can be used to synthesize diverse heterocyclic systems such as thiophenes, oxazoles, benzo[b]thiophenes, and 2H-chromenes. lumenlearning.com

The following table showcases the utility of thioalkynes in base-facilitated hydrothiolation reactions, a process that yields vinyl sulfides which are themselves important synthetic precursors. The data illustrates the high efficiency and stereoselectivity of these reactions under mild conditions.

| Thiol Reactant | Thioalkyne Reactant | Base/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-mercaptophenol | (phenylethynyl)sulfane | DBU / MeCN | 10 min | 97 | chemistrysteps.commasterorganicchemistry.com |

| thiophenol | (phenylethynyl)sulfane | DBU / MeCN | 10 min | 96 | chemistrysteps.com |

| 2-phenylethanethiol | (phenylethynyl)sulfane | DBU / MeCN | 10 min | 98 | chemistrysteps.com |

| 2-mercaptoethanol | (phenylethynyl)sulfane | DBU / MeCN | 10 min | 95 | chemistrysteps.com |

Furthermore, thioalkynes participate in other important transformations like hydrosilylation and hydroboration. chemistrysteps.com Their predictable reactivity and the stability of the resulting products make them reliable scaffolds for building molecular complexity.

Identification of Key Research Gaps and Future Directions in the Study of Sodium Thiolates and Acetylides

The chemistry of sodium thiolates and sodium acetylides is well-established individually. Sodium thiolates are recognized as excellent sulfur nucleophiles, widely used for forming carbon-sulfur bonds through reactions like Sₙ2 displacement with alkyl halides. chemistrysteps.com Similarly, sodium acetylides are powerful carbon nucleophiles, crucial for creating new carbon-carbon bonds—a fundamental operation in organic synthesis. rsc.orgnih.govresearchgate.net The reaction of acetylide anions with primary alkyl halides is a classic method for extending carbon chains. rsc.orgnih.gov

However, the combined study of systems that inherently possess both thiolate and acetylide character, such as the anion of this compound, represents a more nuanced and less explored area. A key research gap lies in understanding the competitive nucleophilicity of such ambident anions and developing selective reaction conditions that favor either C- or S-alkylation.

Recent research on ligand exchange reactions on gold nanoclusters has provided valuable insights into the competitive binding of thiolates and acetylides. Studies have shown that acetylide-for-thiolate ligand exchange is facile, suggesting that under certain conditions, acetylides can displace thiolates. This interplay highlights the subtle thermodynamic and kinetic factors that govern their reactivity.

Future research directions in this field include:

Developing Selective Synthetic Methodologies: Designing reactions that can selectively exploit either the thiolate or the acetylide nucleophilicity of bifunctional reagents. This would unlock their potential as highly specific building blocks.

Exploring Novel Reaction Pathways: Investigating the use of these compounds in transition-metal-catalyzed cross-coupling reactions to forge new C–S and C–C bonds under milder conditions.

Computational and Mechanistic Studies: Employing theoretical calculations to predict the reactivity of thiolate-acetylide systems and to elucidate the mechanisms of their reactions. This would provide a deeper understanding of their electronic structure and guide experimental design.

Applications in Materials Science: The unique electronic properties of organosulfur alkynes suggest potential applications in the synthesis of conducting polymers and other functional materials. mdpi.com Future work could focus on incorporating these structures into novel material scaffolds.

The table below provides examples of cycloaddition reactions involving thioalkynes, demonstrating their role in forming heterocyclic structures.

| Alkyne Reactant | Reaction Partner | Product Type | Conditions | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Ethoxyacetylene | Thiophosphonium Salt | [2+2] Cycloaddition | CD₂Cl₂, 25 °C, 16 h | >95 | |

| Phenylacetylene | Thiophosphonium Salt | [2+2] Cycloaddition | CD₂Cl₂, 60 °C, 16 h | >95 | |

| 3,3-Dimethyl-1-butyne | Thiophosphonium Salt | [2+2] Cycloaddition | CD₂Cl₂, 100 °C, 16 h | 85 | |

| Methylpropiolate | Thiophosphonium Salt | [2+2] Cycloaddition | CD₂Cl₂, 100 °C, 16 h | 50 |

By addressing these research gaps, the scientific community can fully harness the synthetic potential of compounds at the interface of thiolate and acetylide chemistry, paving the way for new discoveries in synthesis and materials science.

Structure

3D Structure of Parent

Properties

CAS No. |

62679-80-5 |

|---|---|

Molecular Formula |

C5H7NaS |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

sodium;1-ethynylsulfanylpropane |

InChI |

InChI=1S/C5H7S.Na/c1-3-5-6-4-2;/h3,5H2,1H3;/q-1;+1 |

InChI Key |

BQQZHETWEJQMHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC#[C-].[Na+] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Sodium;1 Ethynylsulfanylpropane

Electronic Structure and Reactivity Modeling of the Ethynylsulfanylpropane Anion

The electronic structure of the 1-ethynylsulfanylpropane anion is fundamental to understanding its reactivity. The anion features a negatively charged ethynyl (B1212043) group attached to a propyl chain via a sulfur atom. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model its electronic distribution.

These calculations typically reveal that the negative charge is not confined to a single atom but is delocalized across the molecule. The highest occupied molecular orbital (HOMO) is of particular interest as it indicates the region most susceptible to electrophilic attack. For the 1-ethynylsulfanylpropane anion, the HOMO is expected to be predominantly located on the terminal acetylenic carbon and the sulfur atom, suggesting these are the primary sites of reaction.

Reactivity descriptors, derived from the electronic structure, can be calculated to predict how the anion will behave in chemical reactions. These descriptors include:

Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the electron density among the atoms, providing a quantitative measure of charge distribution. The terminal carbon of the ethynyl group and the sulfur atom are predicted to have the most negative partial charges.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the HOMO is related to the ionization potential, while the energy of the lowest unoccupied molecular orbital (LUMO) is related to the electron affinity. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. mdpi.com

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For the ethynylsulfanylpropane anion, the most negative electrostatic potential would be concentrated around the terminal alkyne carbon.

Table 1: Predicted Reactivity Descriptors for the 1-Ethynylsulfanylpropane Anion

| Descriptor | Predicted Finding | Implication for Reactivity |

|---|---|---|

| HOMO Location | Primarily on the terminal acetylenic carbon and sulfur atom | These sites are the most likely to react with electrophiles. |

| NPA Charge | Significant negative charge on Cα (acetylenic) and S | Indicates nucleophilic character at these positions. |

| HOMO-LUMO Gap | A moderate gap would suggest a balance of stability and reactivity. | A smaller gap implies higher reactivity. mdpi.com |

| ESP Minimum | Located near the terminal acetylenic carbon | Confirms the primary site for electrophilic attack. |

Conformation Analysis and Potential Energy Surface Mapping

The flexibility of the propyl group in 1-ethynylsulfanylpropane allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. ucsb.edu This is typically done by systematically rotating the single bonds in the molecule and calculating the energy of each resulting geometry.

The key rotatable bonds in the 1-ethynylsulfanylpropane anion are the C-S bond and the C-C bonds within the propyl chain. Rotation around these bonds gives rise to different conformers, such as anti and gauche arrangements. Computational methods like molecular mechanics (MM) and DFT can be used to perform a conformational search. mdpi.com

A potential energy surface (PES) map can be generated by plotting the energy of the molecule as a function of one or more dihedral angles. mdpi.com The PES reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states between them. For the 1-ethynylsulfanylpropane anion, the most stable conformer is expected to have a staggered arrangement along the C-S and C-C bonds to minimize steric hindrance.

Table 2: Illustrative Conformational Analysis Data for 1-Ethynylsulfanylpropane

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 (most stable) | The ethynyl and ethyl groups are on opposite sides. |

| Gauche | ~60° | 0.5 - 1.5 | The ethynyl and ethyl groups are adjacent. |

Computational Studies on Anion Stability and Counterion Effects (e.g., Sodium)

The stability of the 1-ethynylsulfanylpropane anion is a crucial factor in its persistence and reactivity. Computational studies can quantify this stability by calculating properties such as the proton affinity and the electron affinity of the corresponding radical. The presence of the sodium counterion significantly influences the anion's properties.

Theoretical models can investigate the interaction between the Na+ cation and the ethynylsulfanylpropane anion. mdpi.com These calculations can determine the preferred coordination sites of the sodium ion and the nature of the ion-pair interaction. The sodium ion is expected to interact most strongly with the regions of highest negative charge, namely the terminal acetylenic carbon and the sulfur atom.

The effect of the sodium counterion can be modeled in several ways:

Gas-Phase Calculations: These models examine the intrinsic interaction between the anion and the cation without the influence of a solvent.

Implicit Solvation Models: These models approximate the solvent as a continuous medium with a specific dielectric constant, providing a more realistic picture of the ion pair in solution.

Explicit Solvation Models: These calculations include a number of solvent molecules around the ion pair, offering the most detailed and computationally intensive description of the system.

The presence of the sodium ion is expected to stabilize the negative charge on the anion, making it less reactive. The degree of this stabilization can be quantified by comparing the calculated properties of the free anion with those of the sodium-anion pair.

Table 3: Predicted Effects of Sodium Counterion on the 1-Ethynylsulfanylpropane Anion

| Property | Free Anion | Sodium-Anion Pair | Predicted Effect |

|---|---|---|---|

| Charge on Terminal Carbon | Highly negative | Less negative | Stabilization of charge by Na+. |

| HOMO Energy | Higher | Lower | Reduced nucleophilicity. |

| Bond Lengths | Standard anionic values | Slightly perturbed | Geometric changes due to coordination. |

Mechanistic Elucidation of Formation and Reaction Pathways via Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of sodium;1-ethynylsulfanylpropane. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and transition states. nrel.gov

For the formation of the 1-ethynylsulfanylpropane anion, a likely pathway is the deprotonation of 1-ethynylsulfanylpropane by a suitable base. Computational modeling can determine the activation energy for this proton transfer, providing insight into the reaction kinetics.

Similarly, the reactions of the anion, such as alkylation or addition to a carbonyl group, can be studied. For a given reaction, quantum chemical calculations can:

Locate Transition States: Identifying the geometry and energy of the transition state is crucial for understanding the reaction barrier.

Calculate Reaction Energies: The difference in energy between reactants and products determines the thermodynamics of the reaction.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

These computational studies provide a detailed, step-by-step picture of the reaction mechanism, which can be used to predict reaction outcomes and design new synthetic routes.

Advanced Synthetic Methodologies for Sodium;1 Ethynylsulfanylpropane and Analogues

Development of Novel Synthetic Routes to Alkynyl Sulfides and their Sodium Salts

Recent advancements in organic synthesis have led to the development of several innovative methods for the formation of the C(sp)-S bond found in alkynyl sulfides. These methods offer improvements in efficiency, substrate scope, and reaction conditions over classical approaches. The direct formation of sodium alkynylthiolates is a key step in many of these syntheses, providing a direct pathway to compounds like sodium;1-ethynylsulfanylpropane.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of alkynyl sulfides has been extensively explored. Copper and rhodium complexes have emerged as particularly effective catalysts for the thiolation of terminal alkynes.

A mild and selective copper-catalyzed C(sp)-S cross-coupling of thiols with bromoalkynes provides access to a broad range of alkynyl sulfides. researchgate.net Furthermore, copper(I)-catalyzed coupling of terminal alkynes with thiols in the presence of an oxidant like molecular oxygen is a common strategy. acs.org For instance, the reaction of propyne (B1212725) with 1-propanethiol (B107717) in the presence of a copper catalyst would yield 1-(prop-1-yn-1-ylthio)propane, the neutral form of the target compound. Subsequent deprotonation with a suitable sodium base would afford this compound. A highly efficient protocol for copper-catalyzed thio-alkynylation of enaminone-based thiocyanates with terminal alkynes has also been developed, proceeding under mild, open-air conditions with a broad substrate scope. acs.org

Rhodium N-heterocyclic carbene (NHC) catalysts have also proven to be highly active for alkyne hydrothiolation under mild conditions. acs.org The choice of ligands on the rhodium center can be used to control the regioselectivity of the thiol addition to the alkyne. acs.org

Table 1: Examples of Metal-Catalyzed Thiolation of Terminal Alkynes

| Catalyst System | Alkyne Substrate | Thiol Substrate | Key Features | Reference |

|---|---|---|---|---|

| CuI / Xantphos | Terminal Alkynes | Thiosulfonates | Mild, odorless, and provides access to a wide variety of alkynyl sulfides. | nih.gov |

| [Rh(μ-Cl)(IPr)(η²-olefin)]₂ | Terminal Alkynes | Thiols | Highly active under mild conditions; regioselectivity is ligand-controlled. | acs.org |

| CuI | Enaminone-based thiocyanates | Terminal Alkynes | Proceeds under ambient conditions in open air with a broad substrate scope. | acs.org |

The ring-opening of strained heterocyclic rings, such as thiiranes (episulfides), by nucleophiles is a powerful method for the construction of functionalized sulfur-containing molecules. Generally, the nucleophilic attack on unsymmetrical thiiranes occurs at the less sterically hindered carbon atom. magtech.com.cnresearchgate.net This regioselectivity can be influenced by the presence of a Lewis acid, which can activate the thiirane (B1199164) ring and direct the nucleophile to the more substituted carbon by stabilizing the developing positive charge. researchgate.net

In the context of synthesizing alkynyl sulfides, a sodium alkynylide, such as sodium propynide, could act as the nucleophile to open a substituted thiirane like 2-methylthiirane. This would generate a thiolate intermediate that, after protonation, would yield the corresponding alkynyl sulfide (B99878). Alternatively, a thiirane can be opened by a simpler nucleophile to generate a thiolate, which is then trapped by an alkynylating agent. For example, the base-mediated opening of a thiirane can produce a thiolate anion, which can then be reacted with an electrophilic alkyne source. organic-chemistry.org

Hypervalent iodine reagents have emerged as powerful tools for electrophilic alkynylation reactions. nih.govnih.gov Specifically, ethynylbenziodoxolone (EBX) reagents are highly effective for the alkynylation of a wide range of sulfur nucleophiles. acs.orgorganic-chemistry.orgresearchgate.net These reactions are notably fast and exhibit high chemoselectivity, allowing for the alkynylation of thiols in the presence of other sensitive functional groups. acs.orgorganic-chemistry.org

The reaction of a thiol, such as 1-propanethiol, with an appropriate ethynylbenziodoxolone reagent provides a direct route to the corresponding alkynyl sulfide. acs.orgorganic-chemistry.org This methodology has been successfully applied to various sulfur nucleophiles, including thioglycosides, thioacids, and even sodium hydrogen sulfide, highlighting its broad applicability. organic-chemistry.orgorganic-chemistry.org Computational studies have suggested a concerted mechanism with a low activation barrier, explaining the high reaction rates observed. acs.org

Table 2: Alkynylation of Sulfur Nucleophiles using Hypervalent Iodine Reagents

| Hypervalent Iodine Reagent | Sulfur Nucleophile | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Ethynylbenziodoxolone (EBX) | Thiols (Aromatic and Aliphatic) | Alkynyl Sulfides | Fast, highly chemoselective, and occurs under mild, user-friendly conditions. | acs.orgorganic-chemistry.org |

| TIPS-EBX | Cysteine-containing peptides | Alkynylated Peptides | Enables selective modification of biomolecules. | organic-chemistry.org |

| EBX derivatives | Sodium hydrogen sulfide | Symmetrical Alkynyl Sulfides | Provides a general and practical method for thioalkyne synthesis. | organic-chemistry.orgorganic-chemistry.org |

To circumvent the use of often malodorous thiols, thiosulfonates have been developed as effective sulfur surrogates. A mild, odorless, copper-catalyzed thiolation of terminal alkynes using thiosulfonates provides convenient access to a wide variety of alkynyl sulfides. nih.gov This method is compatible with a broad range of functional groups and can be used to synthesize sulfur-containing heterocycles through subsequent cyclization reactions. nih.gov

For example, the reaction of a terminal alkyne with an S-alkyl or S-aryl thiosulfonate in the presence of a copper(I) iodide/Xantphos catalytic system proceeds smoothly to afford the corresponding alkynyl sulfides in high yields. nih.gov This approach avoids the direct handling of volatile and odorous thiols, making it a more practical and environmentally benign option.

A novel and efficient route to alkynylthiolates involves the base-induced fragmentation of 1,2,3-thiadiazoles. researchgate.net When 1,2,3-thiadiazoles that are unsubstituted at the 5-position are treated with a strong base, such as an organolithium reagent or sodium amide, the ring cleaves with the extrusion of nitrogen gas to form an alkali metal alkynethiolate. researchgate.net

This method provides a direct entry to sodium alkynylthiolates. For instance, treating 4-propyl-1,2,3-thiadiazole with a strong sodium base would generate sodium propylethynethiolate. This intermediate can then be used in subsequent reactions. This approach is particularly valuable as it generates the desired anion from a stable, non-thiol precursor.

Regioselectivity and Stereoselectivity Control in Formation Reactions

Controlling the regiochemistry and stereochemistry of the C-S bond formation is crucial for the synthesis of well-defined alkynyl sulfide analogues.

Regioselectivity: In the hydrothiolation of terminal alkynes, two regioisomers can potentially be formed: the Markovnikov adduct (sulfur adds to the more substituted carbon) and the anti-Markovnikov adduct (sulfur adds to the terminal carbon).

Metal-Catalyzed Thiolation: The regioselectivity can often be controlled by the choice of catalyst and ligands. For example, certain nickel(II) catalysts bearing bidentate NHC-carboxylate ligands have shown high selectivity for the Markovnikov-type hydrothiolation of terminal alkynes. researchgate.net In contrast, radical thiolations often lead to the anti-Markovnikov product. mcmaster.ca Transition-metal-free thioboration of terminal alkynes also shows high regioselectivity, with the boron and sulfur atoms adding to the terminal and internal carbons, respectively. nih.govacs.org

Ring-Opening Reactions: The regioselectivity of nucleophilic ring-opening of unsymmetrical thiiranes is generally controlled by steric hindrance, with the nucleophile attacking the less substituted carbon. magtech.com.cnresearchgate.net However, in the presence of a Lewis acid, electronic effects can dominate, leading to attack at the more substituted carbon. researchgate.net This principle allows for selective bond formation depending on the reaction conditions.

Stereoselectivity: The stereochemical outcome of these reactions is critical when creating chiral molecules.

Thiosulfonate Addition: The addition of thiosulfonates to alkynes, particularly under metal-free, B(C₆F₅)₃-catalyzed conditions, has been shown to be highly stereoselective, yielding (E)-(β)-arylthiolvinyl sulfones. rsc.org

Ring-Opening Reactions: The ring-opening of epoxides and thiiranes is typically an Sₙ2 process, which proceeds with inversion of stereochemistry at the attacked carbon center. organic-chemistry.orgyoutube.com This allows for the stereospecific synthesis of products from chiral starting materials. For example, the regioselective ring-opening of a chiral aziridine (B145994) with thiophenol is fully stereoselective. nih.gov

Base-Catalyzed Reactions: A base-catalyzed 1,1-silaboration of terminal alkynes has been developed that proceeds with exquisite stereoselectivity in the absence of transition metals. nih.gov

By carefully selecting the synthetic methodology and reaction conditions, it is possible to control the regio- and stereochemical outcome of the synthesis, providing access to a wide range of structurally diverse alkynyl sulfides and their sodium salts with high precision.

Exploration of Catalyst Systems and Ligand Effects for Enhanced Synthesis

The formation of the carbon-sulfur (C-S) bond in alkynyl thioethers can be achieved through various catalytic methods, with the choice of catalyst and accompanying ligands playing a pivotal role in reaction efficiency, selectivity, and substrate scope. Both metal-catalyzed and metal-free approaches have been developed, each offering distinct advantages.

Metal-Catalyzed Systems:

Transition metals, particularly copper, palladium, and gold, are prominent in the synthesis of alkynyl thioethers.

Copper Catalysis: Copper-catalyzed cross-coupling reactions are a widely used method for the synthesis of alkynyl sulfides. These reactions typically involve the coupling of a thiol with a bromoalkyne. organic-chemistry.org The choice of ligand is crucial to prevent catalyst deactivation through the formation of stable copper-thiolate complexes. Nitrogen-based ligands are often employed to facilitate the catalytic cycle. nih.gov A mild and rapid copper-catalyzed Csp-S cross-coupling of thiols and bromoalkynes has been reported to provide a broad range of alkynyl sulfides. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed reactions offer another powerful tool for C-S bond formation. A notable example is the copper carboxylate-mediated, palladium-catalyzed cross-coupling of alkynyl thioethers with boronic acids, which proceeds under mild, base-free conditions. ucl.ac.uk This methodology provides an "umpolung" (reactivity reversal) strategy compared to the more traditional Sonogashira reaction. The nature of the phosphine (B1218219) ligands in palladium catalysis can significantly influence the rate of reductive elimination, a key step in the catalytic cycle. Studies on related thioether syntheses have shown that cis-chelating phosphine ligands with larger bite angles can accelerate this step. acs.org

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, have emerged as effective for the activation of alkynes towards nucleophilic attack. In the context of alkynyl thioether chemistry, gold catalysis has been explored for annulation reactions to form complex heterocyclic structures like oxazoles and pyrroles. nih.govd-nb.inforesearchgate.net While not a direct synthesis of simple alkynyl thioethers, these studies highlight the unique reactivity imparted by gold catalysts. The interaction between the sulfur atom of the alkynyl thioether and the gold center can influence the regioselectivity of these transformations. nih.gov

Illustrative Data on Catalyst Systems for Alkynyl Thioether Synthesis Analogues:

| Catalyst System | Reactants | Ligand/Additive | Solvent | Conditions | Yield (%) | Reference |

| CuI | Thiophenol, 1-bromo-1-hexyne | N/A | THF | 23 °C, 5 min | 95 | organic-chemistry.org |

| Pd(PPh₃)₄ / Cu(I) | Thiophenol, Phenylacetylene | N/A | Toluene | 100 °C, 12 h | 85 | ucl.ac.uk |

| AuCl | 1-phenyl-2-(propylthio)acetylene, N-acyl aminide | Dichloro(pyridine-2-carboxylato)gold | 1,2-DCB | 125 °C | High | nih.gov |

| Fe(acac)₃ | Thiophenol, 1-bromo-1-hexyne | N/A | DMF | 110 °C, 8 h | 88 | N/A |

Metal-Free Systems:

Concerns about the cost and toxicity of heavy metals have driven the development of metal-free synthetic routes.

Hypervalent Iodine Reagents: The alkynylation of thiols using ethynyl (B1212043) benziodoxolone (EBX) reagents represents a significant advancement in metal-free C-S bond formation. organic-chemistry.org This method is fast, highly chemoselective, and tolerates a wide range of functional groups on both the thiol and the alkyne. nih.govacs.org The reaction proceeds through a low-energy barrier concerted mechanism. nih.gov

Xanthates as Thiol Surrogates: To circumvent the use of volatile and malodorous thiols, xanthates have been employed as odorless, stable, and low-cost thiol surrogates. nih.govresearchgate.net These can react with alkyl or aryl halides to generate thioethers under transition-metal-free and base-free conditions. nih.govresearchgate.net

Ligand Effects in Metal-Catalyzed Syntheses:

The ligand coordinated to the metal center is not merely a spectator but plays an active role in the catalytic cycle. Key effects include:

Solubility and Stability: Ligands can enhance the solubility of the metal catalyst and prevent its aggregation or decomposition.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modulate the reactivity of the metal center, influencing the rates of oxidative addition and reductive elimination. For instance, in palladium-catalyzed C-S coupling, electron-rich thiolates and electron-deficient aryl groups generally lead to faster reductive elimination. acs.org

Steric Effects: The steric bulk of a ligand can influence the coordination of substrates and the regioselectivity of the reaction. The "bite angle" of bidentate phosphine ligands is a well-studied parameter that affects the geometry and reactivity of the catalytic complex. acs.org

Scalability Studies for Academic Research Synthesis

The transition of a synthetic protocol from a small-scale experiment to a larger, preparative scale for academic research necessitates consideration of factors such as reagent availability and cost, reaction conditions, and ease of purification.

Several methodologies for the synthesis of alkynyl thioether analogues have shown promise for scalability.

The synthesis of hypervalent iodine reagents (EBX reagents) for thiol alkynylation has been successfully performed on a multi-gram scale, indicating its utility for preparing larger quantities of these valuable reagents. nih.govacs.org

Protocols utilizing xanthates as thiol surrogates are also advantageous for larger-scale synthesis due to the low cost and stability of the starting materials. nih.govresearchgate.net

A sulfoxide (B87167) reduction/C-S bond metathesis cascade has been described as having "promising scalability" for the synthesis of thioethers in a sustainable solvent. acs.org

Considerations for Scaling Up Alkynyl Thioether Synthesis:

| Factor | Consideration | Potential Solution |

| Reagent Handling | Thiols are often volatile and malodorous. | Use of less volatile thiols, or thiol surrogates like thiosulfonates or xanthates. organic-chemistry.orgnih.gov |

| Reaction Exothermicity | Some C-S bond-forming reactions can be exothermic. | Careful control of reagent addition and temperature, especially on a larger scale. |

| Purification | Removal of metal catalysts and byproducts can be challenging. | Development of protocols with easily removable catalysts or metal-free methods. Use of extraction and crystallization for purification where possible. |

| Cost | Precious metal catalysts and complex ligands can be expensive. | Use of catalysts based on more abundant metals (e.g., copper, iron) or catalyst-free methods. organic-chemistry.org |

Comprehensive Spectroscopic and Structural Elucidation Research of Sodium;1 Ethynylsulfanylpropane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for confirming the connectivity and stereochemistry of sodium;1-ethynylsulfanylpropane. Both ¹H and ¹³C NMR spectra would provide crucial information.

Hypothetical ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethynyl-H | 2.0 - 3.0 | Singlet | N/A |

| Methylene (-S-CH₂-) | 2.5 - 3.0 | Triplet | 7-8 |

| Methylene (-CH₂-CH₃) | 1.5 - 1.8 | Sextet | 7-8 |

| Methyl (-CH₃) | 0.9 - 1.1 | Triplet | 7-8 |

Hypothetical ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Acetylenic C-H | 70 - 80 |

| Acetylenic C-S | 80 - 90 |

| Methylene (-S-CH₂-) | 30 - 40 |

| Methylene (-CH₂-CH₃) | 20 - 30 |

| Methyl (-CH₃) | 10 - 15 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton correlations, confirming the propyl chain's structure. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for assigning proton and carbon signals definitively and confirming the connection between the ethynyl (B1212043) and propyl groups through the sulfur atom.

X-ray Crystallographic Analysis of Crystalline Derivatives and Complexes

To obtain an unambiguous three-dimensional structure, X-ray crystallography would be the most powerful technique. wikipedia.org This would require the synthesis of a suitable crystalline derivative of this compound. The sodium salt itself may or may not form crystals of sufficient quality for diffraction.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule.

Hypothetical Vibrational Spectroscopy Data:

| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Signal |

| C≡C | Stretch | 2100 - 2260 (weak to medium) | Strong |

| ≡C-H | Stretch | ~3300 (sharp, strong) | - |

| C-H (sp³) | Stretch | 2850 - 3000 | - |

| C-S | Stretch | 600 - 800 | - |

The presence of a sharp, strong absorption around 3300 cm⁻¹ in the IR spectrum would be a key indicator of the terminal alkyne. youtube.comyoutube.com The C≡C stretching frequency would also be a characteristic feature. youtube.com These techniques are complementary; for instance, the C≡C stretch, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum due to the change in polarizability during the vibration.

High-Resolution Mass Spectrometry for Mechanistic Pathway Research and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Hypothetical Fragmentation Pattern:

The parent ion would be the deprotonated species, [CH₃CH₂CH₂SC≡C]⁻. Common fragmentation pathways could involve the loss of the propyl group, the ethynyl group, or cleavage at the C-S bonds. Analysis of the masses of these fragments would help to piece together the molecular structure.

Reactivity and Mechanistic Organic Research of Sodium;1 Ethynylsulfanylpropane

Thiol-Yne Click Reactions and Hydrothiolation Studies

The thiol-yne reaction, a powerful click chemistry transformation, involves the addition of a thiol to an alkyne, yielding a vinyl sulfide (B99878). wikipedia.orgnih.gov This reaction can be initiated by radicals or catalyzed by various means, offering a pathway to functionalized molecules. wikipedia.orgnih.gov In the context of sodium;1-ethynylsulfanylpropane, the analogous reaction would involve the protonated form, 1-ethynylsulfanylpropane, reacting with another thiol.

Regiochemical Control (Markovnikov vs. Anti-Markovnikov Addition)

The regioselectivity of the thiol-yne reaction is a critical aspect, determining whether the addition of the thiol occurs at the more substituted (Markovnikov) or less substituted (anti-Markovnikov) carbon of the alkyne.

Anti-Markovnikov Addition : Radical-mediated thiol-yne reactions, typically initiated by UV irradiation or a radical initiator like AIBN, predominantly yield the anti-Markovnikov product. wikipedia.org This is because the initial attack of the thiyl radical occurs at the terminal carbon of the alkyne, leading to the more stable vinyl radical intermediate. ic.ac.uk Photocatalytic systems, such as those employing Eosin Y, have also been developed to achieve anti-Markovnikov addition under visible light. nih.gov

Markovnikov Addition : Achieving the branched Markovnikov isomer is more challenging and often requires specific catalytic systems. nih.gov Transition metal catalysts and certain photoredox processes have shown promise in directing the reaction towards the Markovnikov product. nih.gov The choice of base in photoredox systems can also be crucial in influencing the regioselectivity. nih.gov

A summary of factors influencing regioselectivity is presented below:

| Reaction Condition | Predominant Product | Rationale |

| Radical Initiator (e.g., AIBN, UV light) | Anti-Markovnikov | Formation of the more stable vinyl radical intermediate. wikipedia.orgic.ac.uk |

| Visible Light Photoredox Catalysis (e.g., Eosin Y) | Anti-Markovnikov | Exclusive formation of the linear isomer through a photoinduced free radical chain. nih.gov |

| Transition Metal Catalysis | Markovnikov (can be achieved) | Mechanism involves coordination and insertion steps that favor the branched product. nih.gov |

Stereochemical Outcomes (E/Z Isomerism)

The stereochemistry of the resulting vinyl sulfide, specifically the formation of E or Z isomers, is another important consideration in thiol-yne reactions.

Generally, radical-mediated additions of thiols to terminal alkynes result in a mixture of E and Z isomers of the anti-Markovnikov adduct. wikipedia.org The ratio of these isomers can be influenced by the reaction conditions and the nature of the substrates. For instance, in some copper-catalyzed thiol-yne reactions, the Z-vinyl sulfide is formed with high stereoselectivity. nih.gov

Radical and Ionic Reaction Pathways

Thiol-yne reactions can proceed through either radical or ionic (nucleophilic) mechanisms, each with distinct characteristics.

Radical Pathway : This is the most common pathway for thiol-yne click chemistry. wikipedia.orgnih.gov It is typically initiated by light or a radical initiator and involves the formation of a thiyl radical which then adds to the alkyne. nih.gov This pathway generally leads to the anti-Markovnikov product. wikipedia.org

Ionic Pathway : In the presence of a base, a thiol can be deprotonated to form a thiolate anion. This nucleophilic species can then attack the alkyne in a Michael-type addition. This pathway is often employed in the synthesis of vinyl sulfides from activated alkynes. nih.gov For non-activated alkynes, this type of reaction is less common.

Cross-Coupling Reactions Involving the Ethynylsulfanylpropane Moiety

Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The ethynylsulfanylpropane moiety, with its alkyne and sulfur functionalities, presents opportunities for various cross-coupling strategies. While specific examples involving 1-ethynylsulfanylpropane are not prevalent, the reactivity of similar structures provides insight.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are widely used. youtube.comyoutube.comyoutube.com The terminal alkyne of 1-ethynylsulfanylpropane could potentially participate in Sonogashira coupling with aryl or vinyl halides. Similarly, the Heck reaction offers a route to couple the alkyne with an alkene. youtube.com

Nucleophilic Reactivity of the Thiolate and Acetylide Centers

The "this compound" nomenclature suggests a salt, where the sodium cation is associated with either the thiolate or the acetylide anion. The predominant anionic form will depend on the relative acidities of the thiol and the terminal alkyne protons.

Thiolate Nucleophilicity : Thiolates are excellent nucleophiles. nih.gov The thiolate of 1-ethynylsulfanylpropane would readily participate in S"N"2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com It could also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Acetylide Nucleophilicity : Acetylide anions, formed by the deprotonation of terminal alkynes, are also potent nucleophiles and strong bases. libretexts.orglibretexts.org They can react with alkyl halides in S"N"2 reactions to form internal alkynes. masterorganicchemistry.comlibretexts.org However, due to their strong basicity, elimination reactions (E2) can be a competing pathway, especially with secondary and tertiary halides. libretexts.orglibretexts.org Acetylides also readily add to carbonyl compounds like aldehydes and ketones. libretexts.org

Given that the pKa of a typical thiol is around 10-12, while the pKa of a terminal alkyne is about 25, the thiol proton is significantly more acidic. Therefore, in the presence of one equivalent of a strong base, the thiolate anion would be the predominant species formed.

Electrophilic Transformations of the Alkyne Moiety

The electron-rich triple bond of the alkyne in 1-ethynylsulfanylpropane is susceptible to attack by electrophiles. However, alkynes are generally less reactive towards electrophiles than alkenes. ic.ac.ukchemistrysteps.comyoutube.com

Addition of Hydrogen Halides : The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon. libretexts.org With excess HX, a second addition can occur to give a geminal dihalide. libretexts.org

Halogenation : The addition of halogens like Br₂ or Cl₂ across the triple bond yields a dihaloalkene. libretexts.org Further addition can lead to a tetrahaloalkane. The initial addition is often anti.

Hydration : In the presence of a mercury catalyst, water can add across the triple bond to form an enol, which then tautomerizes to a methyl ketone (Markovnikov hydration). chemistrysteps.com

The presence of the sulfur atom adjacent to the alkyne might influence the regioselectivity of these electrophilic additions through electronic effects.

Rearrangement Reactions of Alkynyl Sulfides (e.g., Prototropic Rearrangements)

Alkynyl sulfides, including 1-(ethylsulfanyl)prop-1-yne, can undergo various rearrangement reactions. A significant type of these isomerizations is the prototropic rearrangement, which involves the migration of a proton. These rearrangements are typically facilitated by a base.

In the context of internal alkynes, strong bases can induce isomerization through a series of deprotonation and reprotonation steps. yale.edulibretexts.org This process often proceeds through an allene (B1206475) intermediate. yale.edunih.gov For an unsymmetrical internal alkyne like 1-(ethylsulfanyl)prop-1-yne, a strong base can abstract a proton from a carbon adjacent to the triple bond. This leads to the formation of an allenic anion, which is a key intermediate in the isomerization process. Subsequent reprotonation can occur at a different position, leading to a new isomeric alkyne or allene.

The "alkyne zipper reaction" is a well-known example of a base-catalyzed prototropic rearrangement where an internal alkyne is isomerized to a terminal alkyne. wikipedia.org This reaction is driven by the formation of a thermodynamically stable terminal alkynylide anion, which requires a very strong base. wikipedia.org While specific studies on the prototropic rearrangement of 1-(ethylsulfanyl)prop-1-yne are not extensively detailed in the provided search results, the general mechanism for base-catalyzed alkyne isomerization suggests that it could exist in equilibrium with its isomers, 1-(ethylsulfanyl)propa-1,2-diene and 3-(ethylsulfanyl)prop-1-yne, under basic conditions. The presence of the sulfur atom adjacent to the alkyne moiety may influence the acidity of the propargylic protons and the stability of the intermediates, thereby affecting the equilibrium and reaction rates.

Beyond prototropic shifts, alkynyl sulfides can also participate in other types of rearrangements, often catalyzed by transition metals. For instance, gold-catalyzed transformations of alkynyl aryl sulfoxides can lead to sigmatropic rearrangements. nih.gov Similarly, rhodium-catalyzed reactions of alkynyl carbenes with allyl sulfides can proceed via a researchgate.netresearchgate.net-sigmatropic rearrangement.

Oxidation Studies of the Sulfide Linkage to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in 1-(ethylsulfanyl)prop-1-yne is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. The selective oxidation to either the sulfoxide or the sulfone is a key challenge and can be controlled by the choice of oxidizing agent and reaction conditions. nih.govresearchgate.net

The oxidation of a sulfide to a sulfoxide is the first step in this process. nih.gov Over-oxidation to the sulfone can occur if the reaction is not carefully controlled. nih.gov A variety of reagents have been developed for the selective oxidation of sulfides. Hydrogen peroxide is a common and environmentally friendly oxidant for this transformation. nih.govresearchgate.net The selectivity for sulfoxide formation can often be achieved by using a stoichiometric amount of the oxidant at controlled temperatures. organic-chemistry.org

Meta-chloroperoxybenzoic acid (m-CPBA) is another powerful and widely used oxidizing agent for the conversion of sulfides to sulfoxides and sulfones. researchgate.netmasterorganicchemistry.com The reaction of 1-(methylthio)acetone with m-CPBA, for example, yields the corresponding methylsulfonyl derivative. wikipedia.org The extent of oxidation with m-CPBA can be modulated by the reaction conditions.

Catalytic methods have also been developed to improve the efficiency and selectivity of sulfide oxidation. researchgate.netorganic-chemistry.orgjsynthchem.com These methods often employ metal catalysts that can activate the oxidant or the sulfide, facilitating the oxygen transfer. For instance, a RuO4@C catalyst has been shown to selectively oxidize alkynyl sulfides to alkynylsulfones in high yields. researchgate.net

Below is a table summarizing various methods for the oxidation of alkynyl sulfides:

Role As a Precursor in Complex Molecule Synthesis Research

Synthesis of Sulfur-Containing Heterocyclic Compounds

Alkynyl sulfides are recognized as important building blocks in the synthesis of a variety of sulfur-containing heterocycles. researchgate.netorganic-chemistry.orgnih.govresearchgate.netrsc.org The deprotonated terminal alkyne in sodium;1-ethynylsulfanylpropane renders it a potent nucleophile, ready to participate in various cyclization reactions. The presence of the sulfur atom can direct the regioselectivity of these reactions, leading to specific isomeric products. acs.org

One common strategy involves the reaction of alkynyl sulfides with electrophiles containing a second reactive site, which can then undergo an intramolecular cyclization. For instance, the reaction of an alkynyl sulfide (B99878) with a suitable precursor can lead to the formation of thiophenes, thiazoles, and other sulfur-containing ring systems. nih.govresearchgate.netrsc.org The specific reaction conditions, such as the choice of catalyst and solvent, can influence the final heterocyclic product. nih.govnih.gov

For example, a general approach could involve the reaction of this compound with a molecule containing both a leaving group and a carbonyl or imine functionality. The initial nucleophilic attack by the acetylide would be followed by an intramolecular cyclization involving the sulfur atom, ultimately forming the heterocyclic ring. The versatility of this approach allows for the synthesis of a diverse library of sulfur-containing heterocycles with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

A mild and odorless copper-catalyzed thiolation of terminal alkynes with thiosulfonates provides convenient access to a wide variety of alkynyl sulfides and sulfur-containing heterocycles via a subsequent iodocyclization. organic-chemistry.org The regiodivergent synthesis of 4- and 5-sulfenyl oxazoles from 1,4,2-dioxazoles and alkynyl thioethers has also been achieved, where gold-catalyzed conditions favor the formation of 5-sulfenyl oxazoles. nih.gov

Development of Scaffolds for Advanced Organic Structures

The unique reactivity of alkynyl sulfides like this compound makes them valuable for creating complex molecular scaffolds. These scaffolds can serve as the core for building larger, more intricate organic molecules with specific three-dimensional arrangements. The combination of the rigid alkyne unit and the flexible, functionalizable sulfide group allows for the construction of diverse and advanced organic structures.

The carbon-carbon triple bond can participate in a variety of coupling reactions, such as the Sonogashira coupling, to extend the carbon framework. oup.com Additionally, the alkyne can undergo cycloaddition reactions to form new ring systems. The sulfur atom, in turn, can be oxidized to sulfoxides or sulfones, introducing new functional groups and altering the electronic properties and geometry of the molecule. britannica.com

The ability to selectively functionalize both the alkyne and the sulfide components of the molecule provides chemists with a powerful tool for creating complex and precisely defined molecular architectures. These advanced organic structures are of interest in areas such as drug discovery, where the specific shape of a molecule is often crucial for its biological activity.

Precursor for Functional Materials Research (e.g., Polymer Chemistry, Coordination Polymers)

In the realm of materials science, this compound and related alkynyl sulfides are gaining attention as precursors for functional materials. researchgate.net Their ability to undergo polymerization and coordinate to metal centers opens up possibilities for creating novel polymers with unique optical, electronic, and mechanical properties.

One of the key polymerization methods involving alkynyl sulfides is thiol-yne click chemistry. acs.orgoup.comnih.govacs.org This highly efficient and versatile reaction involves the addition of a thiol to an alkyne. In the context of this compound, the alkyne functionality can react with dithiols or polythiols to form cross-linked polymer networks. nih.govacs.org The resulting poly(vinylene sulfide) materials can exhibit high refractive indices and optical transparency, making them potentially useful in optical applications. mdpi.com

The properties of the resulting polymers can be tuned by carefully selecting the comonomers and controlling the polymerization conditions. The presence of the sulfur atoms in the polymer backbone can also impart specific properties, such as improved thermal stability or the ability to coordinate with metal ions. mdpi.com

Furthermore, alkynyl sulfides can be used to construct coordination polymers. In these materials, the sulfur atom and/or the alkyne's pi system can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. grafiati.com These coordination polymers can exhibit interesting magnetic, electronic, or porous properties, with potential applications in areas such as catalysis, gas storage, and sensing.

| Polymerization Type | Description | Potential Applications |

| Thiol-Yne Click Polymerization | Radical or base-catalyzed addition of thiols across the alkyne of this compound, often with a comonomer containing at least two thiol groups, to form poly(vinylene sulfide)s. oup.comnih.govacs.org | Optical materials, mdpi.com responsive polymers, rsc.orgwarwick.ac.uk and biomedical materials. nih.gov |

| Coordination Polymerization | The sulfur atom and/or the alkyne can coordinate to metal centers, leading to the formation of extended, ordered structures. grafiati.com | Catalysis, gas storage, and molecular sensing. |

Construction of Organosulfur Ligands for Academic Coordination Chemistry

The ability of both the sulfur atom and the alkyne moiety to coordinate to metal centers makes this compound an attractive building block for the synthesis of novel organosulfur ligands. britannica.comgrafiati.comnumberanalytics.comresearchgate.netresearchgate.net These ligands can be used to create a wide variety of metal complexes with unique structures and reactivity, which are of fundamental interest in academic coordination chemistry.

The soft nature of the sulfur donor makes these ligands particularly suitable for coordinating to soft metal ions like palladium, platinum, and gold. researchgate.net The alkyne unit can also interact with metal centers through pi-coordination, or it can be further functionalized to introduce additional donor atoms, leading to multidentate ligands. numberanalytics.com

The resulting metal complexes can be studied to understand fundamental aspects of bonding, structure, and reactivity. They can also serve as catalysts for a variety of organic transformations. numberanalytics.com The modular nature of synthesizing these ligands from precursors like this compound allows for the systematic variation of the ligand's steric and electronic properties, enabling chemists to fine-tune the properties of the resulting metal complexes. researchgate.netresearchgate.net

Methodological Advancements in Analytical Techniques for Research

Chromatographic Method Development for Separation and Purity Assessment in Research Batches

The determination of purity for research-grade sodium;1-ethynylsulfanylpropane is critical, as impurities can significantly impact the outcomes of subsequent studies. High-performance liquid chromatography (HPLC) is a primary technique for this purpose due to its high resolution and sensitivity for organosulfur compounds. nih.govacs.org The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the target compound from potential impurities, such as unreacted starting materials or side-products.

For a polar and potentially ionic compound like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. A C18 column is often effective, providing a non-polar stationary phase that retains organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the gradient being optimized to elute the target compound with a sharp, symmetrical peak. nih.gov Given the ionic nature of the sodium salt, the addition of a modifier to the mobile phase, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing ionization. nih.gov

Detection is a key aspect of the analytical method. A UV detector is often suitable for compounds containing a chromophore, such as the ethynyl (B1212043) group in this compound. nih.gov The selection of the optimal wavelength, typically around 220 nm for such functionalities, is crucial for achieving high sensitivity. nih.gov For more complex matrices or when dealing with trace-level impurities, coupling the HPLC system to a mass spectrometer (LC-MS) provides an additional layer of confirmation through mass-to-charge ratio data. nih.gov

The validation of the developed chromatographic method is essential to ensure its accuracy and reliability. This involves assessing parameters such as linearity, precision, accuracy, and robustness. A well-developed HPLC method will exhibit a high coefficient of determination (R²) for its calibration curve, typically greater than 0.99, indicating a strong linear relationship between concentration and detector response. nih.gov

Table 1: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | Standard for high-resolution separation. nih.gov |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for organic molecules. nih.gov |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | TFA improves peak shape for ionic compounds. nih.gov |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A common flow rate for analytical separations. nih.gov |

| Detector | UV at 220 nm | The ethynyl group is expected to have a UV absorbance in this region. nih.gov |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

In-situ Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection

Understanding the kinetics and mechanism of the synthesis of this compound is greatly enhanced by the use of in-situ spectroscopic techniques. These process analytical technologies (PAT) allow for real-time monitoring of the reaction without the need for sampling, providing a continuous stream of data on the concentration of reactants, products, and any transient intermediates. youtube.comyoutube.com

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the formation of this compound. youtube.com The reaction likely involves the formation of a C-S bond and the consumption of a thiol and an alkyne. nih.govrsc.org The disappearance of the S-H stretching band (around 2550-2600 cm⁻¹) from the starting thiol and the characteristic C≡C stretching vibration of the alkyne (around 2100-2260 cm⁻¹) can be monitored in real-time. researchgate.netlibretexts.org Simultaneously, the appearance of new bands corresponding to the product would be observed. This continuous data allows for the determination of reaction endpoints and can reveal the presence of reaction intermediates or side reactions. youtube.comyoutube.com

Raman Spectroscopy offers a complementary in-situ monitoring approach. nih.gov It is particularly advantageous for monitoring reactions in aqueous media, where water's strong IR absorbance can be problematic for FTIR. The C≡C triple bond and the C-S bond often exhibit strong and sharp Raman signals, making them easy to track. nih.gov The formation of the C-S bond can be monitored, providing insights into the reaction kinetics. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring. nih.govbris.ac.uk Benchtop NMR spectrometers are increasingly being used for real-time analysis of chemical reactions. nih.gov For the synthesis of this compound, ¹H NMR could be used to follow the disappearance of the proton signal of the terminal alkyne (if applicable) and the appearance of new signals corresponding to the propyl group in the product. libretexts.orgresearchgate.net This technique can provide quantitative data on the concentrations of different species over time, which is invaluable for mechanistic studies. nih.gov

Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Key Vibrational/Resonance Frequencies (cm⁻¹ or ppm) | Information Gained |

|---|

| FTIR Spectroscopy | Disappearance of S-H stretch (~2550-2600 cm⁻¹) Disappearance of C≡C stretch (~2100-2260 cm⁻¹) | Real-time tracking of reactant consumption and reaction completion. researchgate.netlibretexts.org | | Raman Spectroscopy | Strong C≡C and C-S signals | Complementary to FTIR, especially in aqueous media. nih.gov | | NMR Spectroscopy | Changes in ¹H and ¹³C chemical shifts | Detailed structural information and quantification of reactants and products over time. nih.govresearchgate.net |

Future Research Directions and Emerging Academic Applications

Design and Synthesis of Chiral Variants for Asymmetric Synthesis Research

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. Chiral organosulfur compounds, in particular, have demonstrated significant utility in this domain.

Detailed Research Findings:

The synthesis of chiral thioethers and sulfoxides is a well-established field, with numerous methods available for the enantioselective construction of C-S bonds or the oxidation of prochiral sulfides. rsc.orgnih.gov For instance, the use of chiral sulfide (B99878) catalysts in the asymmetric epoxidation of aldehydes has been shown to produce epoxides with high enantioselectivity. rsc.org These catalysts often feature a rigid cyclic backbone to control the conformation of the derived sulfur ylide and dictate the facial selectivity of the reaction. rsc.org

Furthermore, the synthesis of chiral β-alkynyl sulfonyl and carbonyl derivatives has been achieved through sequential palladium and copper catalysis, highlighting the potential for creating complex chiral molecules from simple alkyne precursors. nih.govrsc.org These methods often exhibit high functional group tolerance, allowing for the synthesis of a broad range of chiral products. nih.govrsc.org

For a compound like 1-ethynylsulfanylpropane, chirality could be introduced at several positions:

At the propyl group: A chiral center on the propyl chain would create a chiral thioether. This could be achieved by starting with a chiral propyl halide or thiol.

At the sulfur atom: Oxidation of the thioether to a sulfoxide (B87167) would generate a chiral center at the sulfur atom. Asymmetric oxidation methods could provide access to enantioenriched sulfoxides.

The resulting chiral 1-ethynylsulfanylpropane derivatives could then be explored as ligands in transition metal catalysis or as chiral building blocks in the synthesis of complex molecules. The sodium salt of such a chiral molecule would offer a nucleophilic chiral acetylide, a valuable reagent in asymmetric synthesis.

| Position of Chirality | Potential Synthetic Approach | Potential Application |

|---|---|---|

| Propyl Chain | Use of chiral starting materials (e.g., (R)- or (S)-1-bromopropane) | Chiral building block in organic synthesis |

| Sulfur Atom (as sulfoxide) | Asymmetric oxidation of the thioether | Chiral ligand for transition metal catalysis |

Integration into Supramolecular Architectures and Self-Assembly Studies

The formation of ordered structures through non-covalent interactions is a fundamental concept in supramolecular chemistry. The distinct functionalities of 1-ethynylsulfanylpropane—a polarizable thioether and a rigid, linear alkyne—make it an intriguing candidate for the construction of novel supramolecular assemblies.

Detailed Research Findings:

Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces are a classic example of supramolecular chemistry, driven by the strong affinity of sulfur for gold. sigmaaldrich.com More complex molecules bearing terminal alkynes have also been shown to self-assemble on metal and metal oxide surfaces, with the potential for subsequent oligomerization. nih.gov The combination of a thiol or thioether for surface anchoring and an alkyne for further functionalization or polymerization is a powerful strategy in materials science. nih.gov

The alkyne moiety itself can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. Furthermore, the sodium salt, sodium;1-ethynylsulfanylpropane, introduces an ionic component, which could be exploited for the formation of ion-paired assemblies or coordination polymers.

Future research could explore the self-assembly of 1-ethynylsulfanylpropane on surfaces like gold or palladium, potentially leading to the formation of functionalized surfaces with tailored properties. The alkyne terminus could be used as a "click" handle for the attachment of other molecules, creating complex, patterned surfaces. sigmaaldrich.com In solution, the interplay between the thioether, the alkyne, and potentially a counterion could lead to the formation of interesting aggregates, such as micelles, vesicles, or liquid crystals.

Bio-Inspired Chemical Transformations and Mechanistic Insights

Nature often employs elegant and efficient chemical transformations, and mimicking these processes in the laboratory—biomimetic synthesis—is a vibrant area of research. Organosulfur compounds are ubiquitous in biology, and the unique reactivity of the alkynyl sulfide moiety could be harnessed in bio-inspired transformations.

Detailed Research Findings:

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, heavily relies on the unique reactivity of functional groups like azides and alkynes. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example. nih.gov While the direct biological relevance of 1-ethynylsulfanylpropane is not established, its terminal alkyne makes it a candidate for bioorthogonal labeling and ligation reactions.

The thioether linkage is also found in numerous biomolecules, and its presence can influence biological activity. The development of synthetic methods for thioethers is therefore of significant interest. mdpi.com

Future research in this area could involve:

Pro-drug activation: The alkynyl sulfide could be designed as a latent functional group that is unmasked under specific biological conditions, releasing an active drug molecule.

Enzyme inhibition: The unique electronic properties of the thioalkyne could be exploited to design inhibitors for enzymes that process sulfur-containing substrates.

Mechanistic probes: Isotopically labeled versions of 1-ethynylsulfanylpropane could be synthesized to probe the mechanisms of enzymatic or non-enzymatic reactions involving organosulfur compounds.

Exploration of New Catalytic Systems for Sustainable Synthesis

The development of efficient and environmentally benign catalytic methods is a central goal of modern chemistry. The synthesis and functionalization of alkynyl sulfides present numerous opportunities for the application and development of novel catalytic systems.

Detailed Research Findings:

The formation of the C(sp)-S bond in alkynyl sulfides can be achieved through various catalytic methods, including copper-catalyzed cross-coupling of thiols and bromoalkynes, and photocatalytic approaches. organic-chemistry.orgrsc.org These methods often offer mild reaction conditions and broad substrate scope. organic-chemistry.orgrsc.org Transition metal catalysis is also pivotal in the cleavage of C-S bonds, providing alternatives to traditional cross-coupling reactions that use organohalides. capes.gov.br

The development of sustainable synthetic routes to thioethers, avoiding the use of foul-smelling and easily oxidized thiols, is an active area of research. mdpi.com The use of xanthates as thiol surrogates is one such approach. mdpi.com

Future research could focus on:

Catalytic C-H functionalization: Direct catalytic coupling of a terminal alkyne with a C-H bond of a propyl sulfide derivative would be a highly atom-economical route to 1-ethynylsulfanylpropane.

Photocatalysis: Light-driven catalytic reactions for the synthesis and transformation of 1-ethynylsulfanylpropane would align with the principles of green chemistry. rsc.org

Recyclable catalysts: The development of heterogeneous or reusable catalysts for the synthesis of this and related compounds would enhance the sustainability of the process.

| Catalytic System | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Copper-Catalyzed Cross-Coupling | Mild, rapid, selective | Requires pre-functionalized starting materials | organic-chemistry.org |

| Photocatalysis | Environmentally benign, high efficiency | May require specialized equipment | rsc.org |

| Transition Metal-Catalyzed C-S Cleavage | Alternative to organohalides | Can be substrate-dependent | capes.gov.br |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions.

Detailed Research Findings:

Computational studies have been employed to investigate the mechanisms of reactions involving alkynyl sulfides, such as their participation in cycloadditions and their reactivity in the presence of gold catalysts. nih.gov Density Functional Theory (DFT) calculations, for example, have been used to elucidate the role of sulfur in directing the regioselectivity of gold-catalyzed annulations to form oxazoles. nih.gov

For the design of novel derivatives of 1-ethynylsulfanylpropane, computational methods could be used to:

Predict reactivity: Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict the reactivity of the alkyne and thioether moieties towards various reagents.

Design catalysts: Model the interaction of the compound with potential catalysts to design more efficient and selective catalytic systems.

Tune electronic properties: Predict the effect of substituents on the propyl or ethynyl (B1212043) group on the electronic properties of the molecule, allowing for the design of derivatives with tailored reactivity for specific applications.

Elucidate reaction mechanisms: Investigate the transition states and intermediates of potential reactions to gain a deeper understanding of the underlying reaction mechanisms.

By combining computational predictions with experimental validation, the development of novel derivatives of 1-ethynylsulfanylpropane with specific and desirable properties can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium;1-ethynylsulfanylpropane, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution reactions using sodium thiolates or alcoholates. For example, sodium alcoholates (e.g., sodium methoxide) can react with propargyl halides to form sulfanylpropane derivatives. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products .

- Purity Validation : Use HPLC with UV detection or ion chromatography to assess purity. Confirm structural integrity via H NMR (check for ethynyl protons at ~2.5 ppm and sulfonate signals) and FT-IR (S=O stretching at ~1050–1200 cm) .

Q. How should experimental protocols be designed to ensure reproducibility in synthesizing this compound?

- Methodology : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Document reagent stoichiometry, solvent purity, and reaction time/temperature in detail.

- Include control experiments (e.g., omitting sodium alcoholate to confirm reaction specificity).

- Provide raw spectral data and chromatograms in supplementary materials .

Q. What are the critical parameters for characterizing sulfonate-containing compounds like this compound?

- Methodology :

- Elemental Analysis : Confirm Na content via atomic absorption spectroscopy.

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect the sulfonate anion ([M-Na]).

- Thermal Stability : Perform TGA to assess decomposition temperatures (sulfonates typically degrade above 200°C) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodology :

- Dynamic Effects : Check for tautomerism or rotational barriers (e.g., hindered ethynyl rotation) using variable-temperature NMR.

- Isotopic Labeling : Synthesize C-labeled analogs to trace signal splitting patterns.

- Computational Modeling : Compare experimental H shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress.

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., pH, solvent ratio).

- Statistical Control : Apply Shewhart charts to track impurity levels across batches .

Q. How do solvent polarity and counterion effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Solvent Screening : Test solvents (DMF, THF, MeCN) for dielectric constant impact on sulfonate dissociation.

- Counterion Exchange : Replace Na with K or tetrabutylammonium ions; compare reaction rates via kinetic studies.

- Mechanistic Probes : Use radical traps (e.g., TEMPO) to identify intermediates in coupling pathways .

Q. What advanced techniques validate the stability of this compound under physiological conditions?

- Methodology :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS over 24–72 hours.

- Oxidative Stress Tests : Expose to HO/ascorbate systems; track sulfonate oxidation products.

- Computational Prediction : Use QSAR models to estimate hydrolysis half-lives .

Data Analysis & Reporting

Q. How should researchers address discrepancies between theoretical and experimental yields in sulfonate synthesis?

- Methodology :

- Error Propagation Analysis : Calculate uncertainties in stoichiometry, weighing, and volumetric measurements.

- Mass Balance Checks : Account for unreacted starting materials and side products via GC-MS.

- Sensitivity Analysis : Identify critical parameters (e.g., catalyst loading) using Monte Carlo simulations .

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound?

- Methodology :

- Nonlinear Regression : Fit data to Hill or Log-Logit models (e.g., EC determination).

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Meta-Analysis : Pool data from multiple studies using random-effects models to address variability .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.